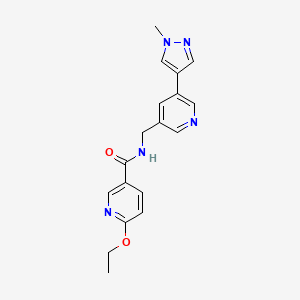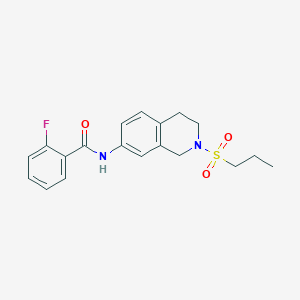
2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, which is a common moiety in many pharmaceutical drugs . The molecule also contains a tetrahydroisoquinoline group, which is a structural motif found in many alkaloids and pharmaceuticals. The presence of a sulfonyl group suggests that the compound might have some interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and tetrahydroisoquinoline groups would likely contribute to the rigidity of the molecule, while the propylsulfonyl group could add some flexibility .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the benzamide and tetrahydroisoquinoline groups. The amide group in benzamides is typically quite stable and unreactive, while the tetrahydroisoquinoline group can participate in various reactions depending on the substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, affecting the compound’s solubility and boiling point .Aplicaciones Científicas De Investigación
Imaging Sigma-2 Receptor Status in Solid Tumors
A study on fluorine-containing benzamide analogs for positron emission tomography (PET) imaging highlighted their utility in assessing the sigma-2 receptor status of solid tumors. The research identified compounds with moderate to high affinity for sigma-2 receptors and demonstrated their significant tumor uptake and favorable tumor/normal tissue ratios in animal models. This suggests potential applications in oncology for tumor characterization and treatment monitoring (Tu et al., 2007).
Enzyme Inhibition for Therapeutic Applications
The binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their isosteric sulfonamides to the active site of phenylethanolamine N-methyltransferase (PNMT) was explored, revealing insights into potent and selective inhibitors of this enzyme. Such inhibitors have implications for treating disorders related to catecholamine synthesis dysregulation (Grunewald et al., 2006).
Development of Novel Pharmaceuticals
Research into safinamide analogues, potent and selective inhibitors of monoamine oxidase B (MAO-B), has led to the synthesis of compounds with significant potential for treating neurodegenerative diseases such as Parkinson's. The study provides insights into the structure-activity relationships crucial for the development of new therapeutics (Leonetti et al., 2007).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation demonstrates the versatility of similar compounds in generating structurally diverse molecules with applications in pharmaceuticals and agrochemicals. The methodology outlined offers a pathway to novel compound synthesis with potential bioactivity (Wu et al., 2017).
Exploration of Antiulcer Activity
Compounds structurally related to 2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have been synthesized and evaluated for their antiulcer activity, demonstrating the potential of such molecules in developing new treatments for ulcerative conditions. This research underscores the therapeutic potential of sulfonamide derivatives in gastrointestinal disease management (Uchida et al., 1990).
Propiedades
IUPAC Name |
2-fluoro-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c1-2-11-26(24,25)22-10-9-14-7-8-16(12-15(14)13-22)21-19(23)17-5-3-4-6-18(17)20/h3-8,12H,2,9-11,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUWFNJJQGJVRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2763648.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2763651.png)
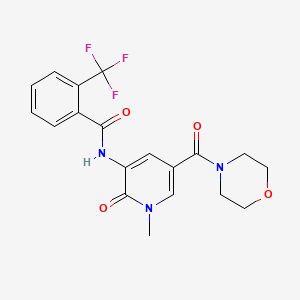

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2763655.png)

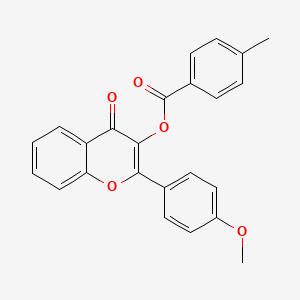
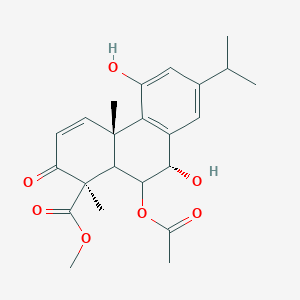
![4-Butyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2763663.png)



